2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide
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Description
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H21FN4O4 and its molecular weight is 400.41. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the ethyl and ethoxy substituents to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the pyrido[2,3-d]pyrimidine ring can be achieved using hydrogenation techniques involving catalysts such as palladium on carbon.
Substitution: : Nucleophilic substitution reactions on the fluoro-phenyl ring can be performed using nucleophiles like amines or thiols under mild conditions.
Common Reagents and Conditions
Typical reagents include ethyl bromide, sodium ethoxide, triethylamine, potassium permanganate, and hydrogen with palladium on carbon.
Reaction conditions vary from room temperature for substitution reactions to elevated temperatures for condensation and coupling reactions.
Major Products Formed
Oxidation leads to the formation of aldehydes and carboxylic acids.
Reduction products include various reduced forms of the pyrido[2,3-d]pyrimidine ring.
Substitution reactions yield a variety of phenyl-substituted derivatives.
Scientific Research Applications: 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide has diverse applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis and material science.
Biology: : Investigated for its potential as a biochemical probe in enzyme studies and receptor binding assays.
Medicine: : Explored for its pharmacological properties, including potential antineoplastic and antimicrobial activities.
Industry: : Utilized in the development of novel polymers and materials with specific functional properties.
Mechanism of Action: The compound exerts its effects through the following mechanisms:
Molecular Targets: : It interacts with various biological macromolecules such as enzymes and receptors, influencing their activity.
Pathways Involved: : It can modulate signaling pathways related to cell growth, apoptosis, and metabolic processes, thereby exhibiting its therapeutic potential.
Comparison with Similar Compounds: Compared to other pyrido[2,3-d]pyrimidine derivatives:
It has unique ethyl and ethoxy substitutions that enhance its lipophilicity and biological activity.
Similar Compounds: : Other compounds in this class include 2-(6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide and 2-(5-methoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide, which share similar core structures but differ in their substitution patterns.
There you have it: your personalized walkthrough of this fascinating compound. Science, as thrilling as fashion!
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-7-13(21)9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHLCPXYZPLGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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